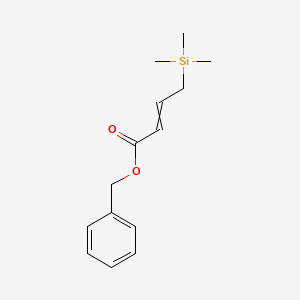![molecular formula C16H22N2O B15171024 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol CAS No. 918447-78-6](/img/structure/B15171024.png)
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-ol is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol typically involves multi-step organic reactions. One common method includes the condensation of ethylamine with a phenyl-substituted ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions include oxidized ketones, reduced alcohols, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism by which 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may play a role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
4-Cyclohexyl-2,3-diazaspiro[4.5]dec-3-en-1-one: Shares the spirocyclic core but with different substituents.
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: Similar spirocyclic structure with phenyl groups at different positions.
Uniqueness
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
918447-78-6 |
|---|---|
Molekularformel |
C16H22N2O |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
3-ethyl-4-hydroxy-2-phenyl-1,4-diazaspiro[4.5]dec-1-ene |
InChI |
InChI=1S/C16H22N2O/c1-2-14-15(13-9-5-3-6-10-13)17-16(18(14)19)11-7-4-8-12-16/h3,5-6,9-10,14,19H,2,4,7-8,11-12H2,1H3 |
InChI-Schlüssel |
NVVZHAWWWKBWLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=NC2(N1O)CCCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15170946.png)




![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)

![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)



![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
